6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile 6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20383993
InChI: InChI=1S/C8H11NO2/c1-7(2)4-8(5-10-7)6(3-9)11-8/h6H,4-5H2,1-2H3
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile

CAS No.:

Cat. No.: VC20383993

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile -

Specification

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 5,5-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile
Standard InChI InChI=1S/C8H11NO2/c1-7(2)4-8(5-10-7)6(3-9)11-8/h6H,4-5H2,1-2H3
Standard InChI Key AKJCPBQMNSJPRL-UHFFFAOYSA-N
Canonical SMILES CC1(CC2(CO1)C(O2)C#N)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile consists of a spiro junction connecting a 1,5-dioxolane ring (five-membered cyclic ether) and a cyclopropane ring (three-membered hydrocarbon). Key structural attributes include:

  • Spirocyclic Framework: The spiro center at the 2-position creates a rigid, three-dimensional geometry that influences reactivity and molecular interactions .

  • Methyl Substituents: Two methyl groups at the 6,6-positions enhance steric bulk and modulate electronic effects.

  • Carbonitrile Group: The nitrile (-C≡N) at the 2-position introduces polarity and serves as a potential site for further chemical modifications.

The molecular formula is inferred as C₉H₁₃NO₂ (molecular weight: 167.21 g/mol), based on comparisons with analogous compounds like 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile (C₈H₁₁NO₂) and ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (C₁₀H₁₆O₄) .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile has been documented, established methods for related spirocyclic nitriles suggest plausible routes:

  • Cyclization of Diols:
    A diol precursor undergoes acid-catalyzed cyclization with a carbonyl compound (e.g., ketone or aldehyde) to form the dioxolane ring, followed by nitrile introduction via nucleophilic substitution or cyanation.

  • Spiroannulation:
    Transition metal-catalyzed spiroannulation reactions, such as rhodium(II)-mediated cyclopropanation, could construct the cyclopropane ring while preserving the nitrile functionality .

  • Post-Functionalization:
    Derivatization of pre-existing spirocyclic esters (e.g., ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate ) via hydrolysis and subsequent conversion to the nitrile using reagents like trimethylsilyl cyanide (TMSCN).

Reactivity Profile

The compound’s reactivity is shaped by its functional groups:

  • Nitrile Group: Participates in nucleophilic additions, reductions (e.g., to amines), and cycloadditions.

  • Ether Linkages: Resistant to basic conditions but susceptible to acid-catalyzed ring-opening.

  • Cyclopropane Ring: Prone to strain-driven reactions, including [2+1] cycloadditions or hydrogenation to form propane derivatives .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource Analogue
Molecular Weight167.21 g/molCalculated
Boiling Point~250–270°C (estimated)Similar nitriles
SolubilityModerate in polar aprotic solventsEthyl carboxylate data
StabilityStable under inert conditionsSpirocyclic systems

The nitrile group enhances solubility in dimethylformamide (DMF) or acetonitrile, while the methyl groups may improve lipid solubility .

Applications and Biological Relevance

Pharmaceutical Intermediates

Spirocyclic nitriles are valued as precursors to bioactive molecules. For example:

  • Enzyme Inhibitors: Analogous compounds inhibit angiotensin-converting enzyme (ACE) and hepatitis C virus NS3 protease, suggesting potential antiviral or antihypertensive applications .

  • Anticancer Agents: Rigid spiro frameworks may enhance binding to oncogenic targets, as seen in martefragin A derivatives .

Material Science

The compound’s rigidity and functional groups could aid in designing:

  • Liquid Crystals: For display technologies.

  • Coordination Polymers: Via nitrile-metal interactions.

Comparison with Structural Analogues

Compound NameMolecular FormulaKey Differences
7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrileC₈H₁₁NO₂Methyl groups at 7,7-positions
Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC₁₀H₁₆O₄Ester group instead of nitrile
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC₉H₁₄O₄Methyl substituent at 2-position

The 6,6-dimethyl nitrile derivative offers distinct steric and electronic properties compared to these analogues, potentially enabling unique reactivity or bioactivity .

Challenges and Future Directions

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